molecular formula C11H11N5O2 B8299764 4-Allylamino-2-amino-6-nitroquinazoline

4-Allylamino-2-amino-6-nitroquinazoline

カタログ番号: B8299764
分子量: 245.24 g/mol
InChIキー: MANCFWILASQFLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Allylamino-2-amino-6-nitroquinazoline is a quinazoline derivative characterized by its unique substitution pattern: an allylamino group at position 4, an amino group at position 2, and a nitro group at position 4. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Modifications at specific positions on the quinazoline scaffold significantly influence biological activity, solubility, and binding affinity to molecular targets .

The synthesis of related quinazoline derivatives typically involves multi-step reactions, such as chlorination at position 4 followed by nucleophilic substitution with amines or other functional groups. For example, intermediate 4-chloro-6-methoxyquinazoline is synthesized using dimethylformamide (DMF) as a catalyst and reacted with brominated aniline derivatives under reflux conditions to introduce aryl/alkylamino groups .

特性

分子式

C11H11N5O2

分子量

245.24 g/mol

IUPAC名

6-nitro-4-N-prop-2-enylquinazoline-2,4-diamine

InChI

InChI=1S/C11H11N5O2/c1-2-5-13-10-8-6-7(16(17)18)3-4-9(8)14-11(12)15-10/h2-4,6H,1,5H2,(H3,12,13,14,15)

InChIキー

MANCFWILASQFLE-UHFFFAOYSA-N

正規SMILES

C=CCNC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Quinazoline Derivatives

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent types and positions. Below is a detailed comparison of 4-Allylamino-2-amino-6-nitroquinazoline with key analogues:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Position 4 Substituent Position 2 Substituent Position 6 Substituent Key Features/Applications
4-Allylamino-2-amino-6-nitroquinazoline Allylamino Amino Nitro Potential kinase inhibition; nitro group enhances electrophilicity
7-(2-Chloroethoxy)-N-(3-bromophenyl)-6-methoxyquinazolin-4-amine 3-Bromophenylamino - Methoxy Anticancer activity via EGFR inhibition; bromine improves lipophilicity
3-(7-(2-Chloroethoxy)-6-methoxyquinazolin-4-amino)benzonitrile Benzonitrile-linked - Methoxy Enhanced cytotoxicity due to electron-deficient nitrile group
4-Aminobenzamide derivatives Benzamide - Variable PARP or kinase inhibitors; amide groups improve solubility

Key Findings:

Substituent Effects on Bioactivity: The allylamino group at position 4 in the target compound may confer flexibility in binding to hydrophobic pockets of kinases, contrasting with rigid aryl groups (e.g., 3-bromophenyl in compound 7a) that prioritize steric complementarity . The nitro group at position 6 distinguishes 4-Allylamino-2-amino-6-nitroquinazoline from methoxy- or chloro-substituted analogues (e.g., compounds 6–8 in ).

Synthetic Pathways: Unlike derivatives synthesized via nucleophilic substitution of 4-chloroquinazolines (e.g., compounds 7a–7d in ), the allylamino group in the target compound may require specialized amines or palladium-catalyzed coupling for introduction. The nitro group is typically introduced early in synthesis via nitration reactions, whereas methoxy or chloroethoxy groups are added through alkylation or etherification .

Physicochemical Properties: The nitro group reduces solubility compared to methoxy or amino groups but may improve membrane permeability due to increased lipophilicity.

Research Implications and Limitations

Comparative analysis relies on extrapolation from structurally related quinazolines. For example:

  • Anticancer Activity : Derivatives like 7a–7d exhibit cytotoxicity via EGFR inhibition, but the nitro group’s role in redox cycling or DNA damage remains speculative without empirical data .
  • Enzymatic Selectivity: Substrate analogues in (e.g., 4-nitrobenzylamine) highlight nitro-aromatic compounds as inhibitors of aminotransferases or oxidoreductases, suggesting possible off-target effects for nitro-substituted quinazolines .

Further studies are required to validate the target compound’s mechanism of action and optimize its substituent pattern for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。